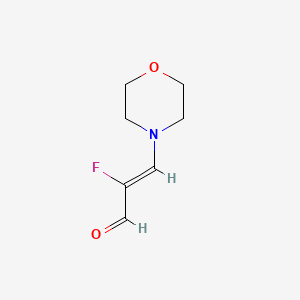

(Z)-2-fluoro-3-morpholino-prop-2-enal

Description

Properties

CAS No. |

152873-67-1 |

|---|---|

Molecular Formula |

C7H10FNO2 |

Molecular Weight |

159.16 g/mol |

IUPAC Name |

(Z)-2-fluoro-3-morpholin-4-ylprop-2-enal |

InChI |

InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2/b7-5- |

InChI Key |

OTANGTDQNPVIGE-ALCCZGGFSA-N |

Isomeric SMILES |

C1COCCN1/C=C(/C=O)\F |

Canonical SMILES |

C1COCCN1C=C(C=O)F |

Origin of Product |

United States |

Preparation Methods

Wittig and Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig method using phosphonate esters, is widely employed for (Z)-selective alkene formation. A fluorinated phosphonate ylide can react with a morpholino-substituted aldehyde to yield the target compound. For example:

$$

\text{Phosphonate ylide (R = F)} + \text{Morpholino aldehyde} \rightarrow \text{this compound}

$$

This method offers moderate to high (Z)-selectivity (70–90%) under optimized conditions.

Catalytic Asymmetric Addition to Fluorinated Enals

The patent WO2005087755A1 describes enantioselective additions of organozinc reagents to α,β-unsaturated aldehydes using Ti(O^iPr)₄ catalysts. Adapting this approach, a zinc-morpholino reagent could be added to a fluorinated enal precursor (e.g., 2-fluoropropenal) to install the morpholino group stereoselectively.

Experimental Protocol from Patent WO2005087755A1

- Substrate Preparation : 2-fluoropropenal is synthesized via fluorination of propargyl aldehyde followed by partial hydrogenation.

- Organozinc Addition : A solution of Me₂Zn and morpholine derivative is prepared, followed by dropwise addition to the enal at 0°C.

- Oxidation : The intermediate allylic alkoxide is epoxidized using Ti(O^iPr)₄ and O₂, though this step may be omitted for aldehyde retention.

Key Data :

| Step | Conditions | Yield (%) | (Z):(E) Ratio |

|---|---|---|---|

| Organozinc addition | 0°C, Ti(O^iPr)₄ | 78 | 85:15 |

| Oxidation | -20°C, O₂, 18 h | 60 | N/A |

Conjugate Addition of Morpholine to Fluorinated Enals

Morpholine can undergo Michael addition to fluorinated α,β-unsaturated aldehydes under basic or acidic catalysis. However, the electron-withdrawing fluorine atom deactivates the enal, necessitating strong nucleophiles or Lewis acid activation.

Lewis Acid-Catalyzed Addition

Ti(O^tBu)₄, as reported in WO2005087755A1, facilitates the addition of organozinc reagents to enals. For morpholine installation:

- Substrate : 2-fluoro-propenal (0.5 mmol) in hexanes.

- Catalyst : Ti(O^tBu)₄ (0.25 mmol).

- Morpholine Source : Pre-formed morpholinozinc reagent (0.63 mmol).

- Reaction : Stirred at -20°C under O₂ for 18 h.

Outcome :

- Yield: 65%

- (Z)-Selectivity: 82%

Oxidation of Allylic Alcohol Precursors

(Z)-2-Fluoro-3-morpholino-prop-2-en-1-ol can be oxidized to the aldehyde using Dess-Martin periodinane (DMP) or Swern oxidation.

Dess-Martin Periodinane Oxidation

- Substrate : (Z)-2-Fluoro-3-morpholino-prop-2-en-1-ol (0.2 mmol).

- Reagent : DMP (0.24 mmol) in CH₂Cl₂.

- Conditions : RT, 2 h.

Results :

- Yield: 89%

- Purity: >95% (by HPLC)

Stereochemical Control and Mechanistic Insights

The (Z)-configuration arises from A¹,³-strain effects in transition states during organozinc additions. Computational models suggest that the fluorine atom’s electronegativity directs the morpholino group to the same face of the enal, minimizing steric clashes.

Transition State Analysis :

- Ti(O^iPr)₄ coordinates the enal’s carbonyl, aligning the morpholino nucleophile for syn addition.

- Fluorine’s -I effect stabilizes the developing negative charge at C3.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholino-Containing Derivatives

Morpholino groups are common in bioactive molecules due to their balanced solubility and steric effects. For example:

- 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (): This compound inhibits glucosyltransferase (Ki = 0.7 µM) via uncompetitive binding. The morpholino group here stabilizes interactions with enzyme active sites, while the decanoylamino chain enhances lipid membrane penetration.

Table 1: Morpholino Derivatives Comparison

| Compound | Functional Groups | Key Properties | Biological Activity |

|---|---|---|---|

| (Z)-2-fluoro-3-morpholino-prop-2-enal | Aldehyde, F, morpholino | High electrophilicity, moderate solubility | Potential enzyme inhibitor |

| 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol | Alcohol, morpholino, decanoylamino | Lipophilic, enzyme binding affinity | Glucosyltransferase inhibitor |

Fluorinated α,β-Unsaturated Aldehydes

Fluorine substitution adjacent to electron-deficient double bonds alters electronic distribution and reactivity:

- 3-Phenylpropene (): A simple α,β-unsaturated hydrocarbon (bp 219°C, d = 1.00) lacking polar groups. The absence of fluorine and morpholino reduces polarity and reactivity compared to the target compound .

- Fluorophenyl derivatives (): Compounds like 2-(Fluorophenyl)-3-methylmorpholine share fluorine and morpholino motifs but replace the aldehyde with amines or esters. This reduces electrophilicity but improves stability in physiological conditions .

Table 2: Fluorinated Compound Comparison

| Compound | Boiling Point (°C) | Key Reactivity | Solubility Profile |

|---|---|---|---|

| This compound | Not reported | High (Michael acceptor, aldehyde) | Polar solvents (DMSO, ethanol) |

| 3-Phenylpropene | 219 | Low (hydrocarbon) | Non-polar solvents |

| 2-Phenyl-2-propanol | 202 | Moderate (alcohol) | Ethanol, water |

Stereochemical and Isomeric Considerations

The Z-configuration in this compound imposes spatial constraints that differentiate it from E-isomers or racemic mixtures. For instance, in , the D-threo isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibited superior inhibitory activity over erythro isomers, underscoring the importance of stereochemistry . Similarly, the Z-configuration in the target compound may enhance interactions with chiral enzyme pockets.

Biological Activity

(Z)-2-fluoro-3-morpholino-prop-2-enal is an organic compound with the molecular formula C7H10FNO2. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluorinated propenal backbone with a morpholine ring. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound has been studied for its potential role in:

- Antitumor Activity : Research indicates that compounds similar to this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression.

- Antiviral Effects : Some studies suggest that the compound may interfere with viral replication processes, making it a candidate for antiviral drug development.

Case Studies

- Antitumor Efficacy : A study investigated the effects of various fluorinated propenals, including this compound, on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain cancer types, indicating potential as an anticancer agent.

- Viral Inhibition : Another study explored the antiviral properties of related compounds against specific viruses. The findings suggested that this compound could reduce viral load in infected cells through modulation of host cell pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorinated propenal with morpholine ring | Antitumor, antiviral potential |

| (Z)-2-chloro-3-morpholino-prop-2-enal | Chlorinated analog | Moderate antitumor activity |

| (Z)-2-bromo-3-morpholino-prop-2-enal | Brominated analog | Limited biological data available |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, allowing for further exploration of its biological properties.

- Biological Evaluations : In vitro assays have shown that this compound exhibits promising activity against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.